2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a chromeno-pyrimidine-thione core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the following steps:
Formation of the Chromeno-Pyrimidine Core: The initial step involves the synthesis of the chromeno-pyrimidine core.
Thionation: The conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S) is carried out using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide. This step is crucial for introducing the thione functionality into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Studies: Researchers are exploring its role in modulating various biological pathways and its potential as a therapeutic agent for treating diseases such as cancer and viral infections.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of pyrimidine-thione derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(2-fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other pyrimidine-thione derivatives:
Properties
IUPAC Name |
2-(2-fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-22-14-8-4-5-10-9-12-17(23-15(10)14)20-16(21-18(12)24)11-6-2-3-7-13(11)19/h2-8H,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKVQXLVGSAMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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